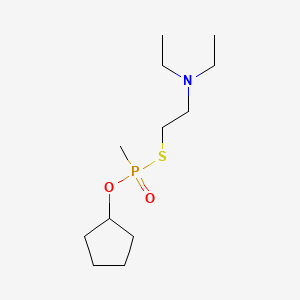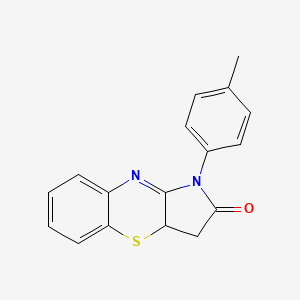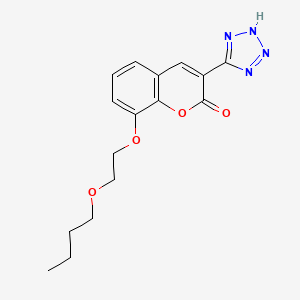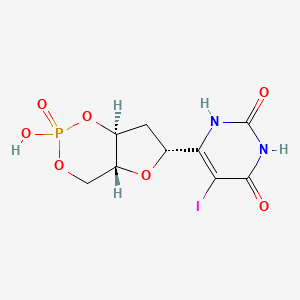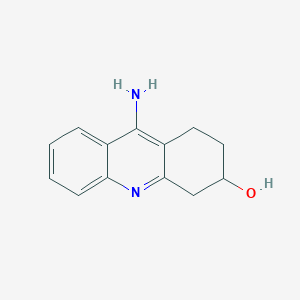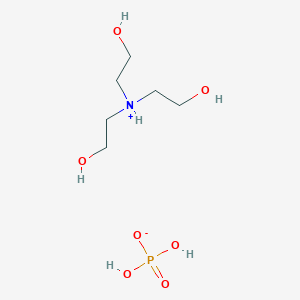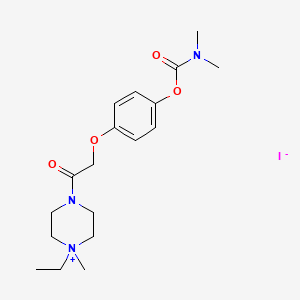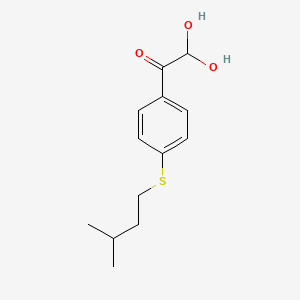
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- is an organic compound with the molecular formula C13H18O3S . This compound is characterized by the presence of a phenyl ring substituted with a 3-methylbutylthio group and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- typically involves the reaction of 4-(3-methylbutylthio)phenol with suitable reagents to introduce the ethanone and hydroxyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of 4-(3-methylbutylthio)phenol using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities.
類似化合物との比較
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)- : This compound has a similar structure but lacks the 3-methylbutylthio group, making it less hydrophobic.
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- : This compound contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Uniqueness
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- is unique due to the presence of the 3-methylbutylthio group, which imparts distinct hydrophobic properties and influences its reactivity and interactions in various chemical and biological systems.
特性
CAS番号 |
53066-78-7 |
|---|---|
分子式 |
C13H18O3S |
分子量 |
254.35 g/mol |
IUPAC名 |
2,2-dihydroxy-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3S/c1-9(2)7-8-17-11-5-3-10(4-6-11)12(14)13(15)16/h3-6,9,13,15-16H,7-8H2,1-2H3 |
InChIキー |
NJSYWZXMXREHIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCSC1=CC=C(C=C1)C(=O)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


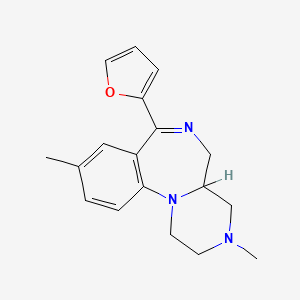
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
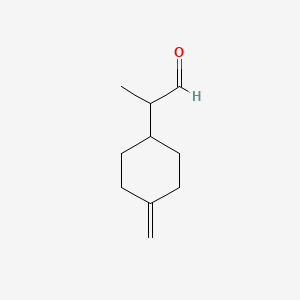
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)

